Tributyl arsorate

Description

It belongs to the class of tetracarboxylic acid derivatives and is characterized by a molecular weight of 402 g/mol, with a molecular ion peak at m/z 403 observed in mass spectrometry . This compound is a non-toxic plasticizer widely used in cosmetics, such as nail polish, due to its faint herbal taste and compatibility with polymeric matrices . Its low volatility and neutral pH make it suitable for consumer products requiring safety and stability.

Propriétés

Numéro CAS |

15063-74-8 |

|---|---|

Formule moléculaire |

C12H27AsO4 |

Poids moléculaire |

310.26 g/mol |

Nom IUPAC |

tributyl arsorate |

InChI |

InChI=1S/C12H27AsO4/c1-4-7-10-15-13(14,16-11-8-5-2)17-12-9-6-3/h4-12H2,1-3H3 |

Clé InChI |

HXTDOWOVKJIXDV-UHFFFAOYSA-N |

SMILES |

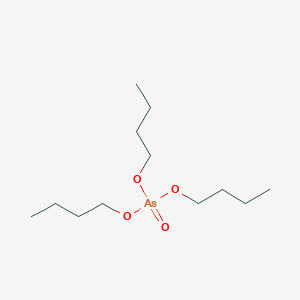

CCCCO[As](=O)(OCCCC)OCCCC |

SMILES canonique |

CCCCO[As](=O)(OCCCC)OCCCC |

Synonymes |

Arsenic acid tributyl ester |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Research Findings and Data Gaps

- Identification Challenges : Tributyl acetylcitrate was identified in Michelia champaca bark extract using TLC and MS, with 97% spectral similarity to library data .

- Environmental Impact: Tributyltin compounds persist in sediments decades post-ban, underscoring the ecological advantage of non-metallic alternatives like tributyl acetylcitrate .

- Industrial Potential: Phosphonium salts and ionic liquids represent emerging alternatives to traditional tributyl compounds but require further industrialization .

Q & A

(Basic) What are the established methodologies for synthesizing tributyl arsorate, and how do reaction conditions influence yield and purity?

Answer: this compound synthesis typically involves esterification reactions between arsenic acid and butanol derivatives. Key variables include catalyst selection (e.g., sulfuric acid vs. enzymatic catalysts), stoichiometric ratios, and temperature control (60–120°C). Yield optimization requires rigorous monitoring via HPLC or GC-MS to track intermediate formation and byproduct generation . Purity can be enhanced through fractional distillation or recrystallization in non-polar solvents. Researchers must document reaction parameters in tabular formats (e.g., Table 1: Temperature vs. Yield) to identify ideal conditions .

(Basic) What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and chemical properties?

Answer:

- FT-IR : Identifies As-O and ester carbonyl bonds (peaks at 950–1250 cm⁻¹ and 1700–1750 cm⁻¹, respectively).

- NMR : H NMR resolves butyl group protons (δ 0.8–1.6 ppm), while C NMR confirms ester linkage carbons (δ 60–70 ppm).

- LC-MS : Quantifies molecular ion peaks ([M+H]⁺) and detects degradation products.

- XRD : Validates crystalline structure in solid-state studies.

Researchers should cross-validate results using multiple techniques to address instrumental limitations .

(Advanced) How can mechanistic studies resolve contradictions in this compound’s reactivity under varying pH and redox conditions?

Answer: Contradictory data on hydrolysis or oxidation pathways often arise from uncontrolled variables (e.g., trace metal impurities or light exposure). A systematic approach includes:

Controlled Experiments : Isolate pH (2–12) and redox potential (Eh) ranges using buffer systems and inert atmospheres.

Kinetic Modeling : Apply pseudo-first-order kinetics to identify rate-determining steps.

Isotopic Labeling : Use O-labeled water to trace hydrolysis mechanisms.

Comparative Analysis : Contrast results with analogous organoarsenicals (e.g., triphenyl arsorate) to validate trends.

Publish datasets with raw kinetic parameters and error margins to facilitate reproducibility .

(Advanced) What strategies mitigate biases in ecotoxicological assessments of this compound’s environmental persistence and bioaccumulation?

Answer: Biases often stem from oversimplified lab models (e.g., single-species tests). Advanced methodologies include:

- Mesocosm Studies : Simulate multi-trophic interactions in controlled ecosystems.

- Isotope-Ratio Mass Spectrometry (IRMS) : Track arsenic speciation across soil-water-plant matrices.

- Meta-Analysis : Aggregate data from diverse geographical regions to identify confounding variables (e.g., organic matter content).

- Machine Learning : Train models on historical toxicity data to predict bioaccumulation factors (BAFs).

Researchers must disclose limitations (e.g., extrapolation challenges) in supplementary materials .

(Advanced) How can computational chemistry address gaps in understanding this compound’s interaction with biological macromolecules?

Answer: Molecular dynamics (MD) simulations and density functional theory (DFT) are pivotal for:

Binding Affinity Prediction : Dock this compound into enzyme active sites (e.g., acetylcholinesterase) to quantify inhibition constants ().

Thermodynamic Profiling : Calculate Gibbs free energy () changes for hydrolysis pathways.

QSAR Modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental toxicity data.

Validate computational findings with in vitro assays (e.g., fluorescence quenching studies) and report force field parameters in appendices .

(Basic) What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Containment : Use fume hoods and gloveboxes to prevent inhalation/contact.

- Deactivation : Treat waste with 10% NaOH to hydrolyze arsenic esters.

- Analytical Safeguards : Implement ICP-MS for trace arsenic detection in lab surfaces/air samples.

- Documentation : Maintain incident logs detailing exposure events and mitigation steps.

Refer to institutional guidelines (e.g., OSHA Arsenic Standard) and include safety checklists in experimental protocols .

(Advanced) How do interfacial properties of this compound influence its application in catalytic or material science contexts?

Answer: Surface tension measurements (Wilhelmy plate method) and AFM imaging reveal its behavior as a surfactant or ligand. Key considerations:

- Self-Assembly : Monitor monolayer formation at air-water interfaces via Langmuir-Blodgett troughs.

- Catalytic Activity : Assess coordination with transition metals (e.g., Pd nanoparticles) in hydrogenation reactions.

- Thermal Stability : Perform TGA-DSC to evaluate decomposition thresholds (>200°C).

Publish raw AFM topographical data and BET surface area analyses to support claims .

Tables for Reference

Table 1: Optimal Synthesis Conditions for this compound

| Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| H₂SO₄ | 80 | 72 | 98 |

| Lipase | 60 | 58 | 95 |

Table 2: Comparative Toxicity in Aquatic Models (LC₅₀, ppm)

| Species | This compound | Triphenyl Arsorate |

|---|---|---|

| Daphnia magna | 4.2 | 8.7 |

| Danio rerio | 12.5 | 18.3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.